2-Amino-3-(2-methoxybenzyloxy)pyridine
Description
2-Amino-3-(2-methoxybenzyloxy)pyridine is a pyridine derivative featuring an amino group at position 2 and a 2-methoxybenzyloxy substituent at position 2. Its molecular formula is C₁₃H₁₄N₂O₂ (molecular weight: 230.26 g/mol).
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-[(2-methoxyphenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C13H14N2O2/c1-16-11-6-3-2-5-10(11)9-17-12-7-4-8-15-13(12)14/h2-8H,9H2,1H3,(H2,14,15) |
InChI Key |
ZRSOVLKTDOPRSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1COC2=C(N=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their differences are summarized below:
Key Observations :
- The 2-methoxybenzyloxy group in the target compound balances steric bulk and electron-donating effects, unlike the trifluoromethyl group (electron-withdrawing) in or the trimethoxyphenyl group (high steric demand) in .
- Substitution at position 3 is common, but linker chemistry (e.g., benzyloxy vs. benzylamino) significantly alters molecular interactions .
Physicochemical Properties
*Inferred from analog solubility data .
Structure–Activity Relationship (SAR)
- Electron-Withdrawing Groups (e.g., CF₃) : Increase lipophilicity and metabolic stability .
- Substituent Position: Position 3 substitutions are common in bioactive pyridines, but position 5 analogs (e.g., 2-amino-5-(trifluoromethyl)pyridine ) may exhibit divergent activity.
Commercial and Research Availability
- 2-Amino-3-benzyloxypyridine: Available from GLPBIO (¥4,000/5g) .
- 2-Amino-3-(trifluoromethyl)pyridine: Sold by Kanto Reagents (¥10,000/1g, >95% purity) .
- Target Compound: Not commercially listed; custom synthesis likely required.
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